3-chloro-4-fluoro-N-(propan-2-yl)aniline

Description

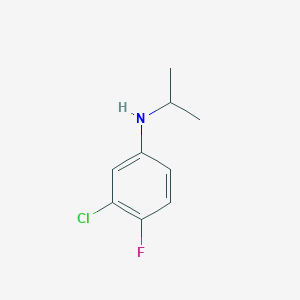

3-Chloro-4-fluoro-N-(propan-2-yl)aniline is a substituted aniline derivative characterized by a chloro group at the 3-position, a fluoro group at the 4-position, and an isopropyl (propan-2-yl) substituent on the nitrogen atom. The electronic and steric effects imparted by its substituents make it a versatile scaffold for further functionalization, particularly in reductive amination reactions (e.g., NaBH₄/I₂ in methanol) .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBSKYVOLBOTAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, allows for the development of new compounds in pharmaceutical and agrochemical research .

Reactivity and Functionalization

- The fluorine atom enhances the compound's reactivity, allowing for selective functionalization. It can participate in reactions with nucleophiles or electrophiles, making it suitable for synthesizing derivatives with specific biological activities.

Biological Research

Biochemical Properties

- This compound interacts with various enzymes and proteins, particularly cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can influence metabolic pathways and drug-drug interactions, providing insights into pharmacokinetics .

Antimicrobial Activity

- Studies have demonstrated significant antimicrobial effects against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's efficacy highlights its importance in addressing antibiotic resistance issues .

Cancer Research

- In vitro assays have shown that this compound can inhibit cell proliferation in certain cancer cell lines. This property indicates potential anti-cancer activity, warranting further investigation into its mechanisms and therapeutic applications .

Pharmaceutical Applications

Drug Development

- The presence of fluorine in the structure of this compound enhances the pharmacokinetic properties of drug candidates. It improves metabolic stability and bioavailability, which are critical factors in drug efficacy .

Probes for Biological Studies

- Fluorinated anilines are often utilized as molecular probes in biological research due to their ability to stabilize interactions with target proteins. This application is particularly relevant in studies focused on understanding protein functions and dynamics .

Industrial Applications

Agrochemicals and Dyes

- The compound is also employed in the production of agrochemicals and dyes. Its unique chemical properties contribute to the development of new materials with enhanced performance characteristics in these industries .

Case Studies

-

Antimicrobial Evaluation

- A study assessed the efficacy of this compound against various bacterial strains, demonstrating notable inhibition against resistant strains.

-

Cytochrome P450 Interaction Studies

- Research focused on how this compound interacts with cytochrome P450 enzymes revealed insights into its metabolic pathways and potential implications for drug interactions.

-

Cell Proliferation Assays

- In vitro studies indicated that this compound could inhibit growth in specific cancer cell lines, suggesting avenues for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-(propan-2-yl)aniline exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Insights :

- Electron-withdrawing groups (Cl, F, NO₂) enhance electrophilic substitution resistance but may reduce solubility.

- Methoxy groups improve solubility but decrease reactivity compared to halogens.

N-Substituent Variations

Key Insights :

- Bulky N-substituents (e.g., naphthylmethyl) enhance antifungal activity but may reduce bioavailability.

- Heterocyclic N-substituents (e.g., pyrazolylmethyl) are common in drug design due to target-binding capabilities.

Biological Activity

3-Chloro-4-fluoro-N-(propan-2-yl)aniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chloro Group : Positioned at the 3rd carbon of the aromatic ring.

- Fluoro Group : Located at the 4th carbon.

- Isopropyl Group : Attached to the nitrogen atom.

These substituents significantly influence the compound's reactivity and biological properties. The presence of halogens can enhance lipophilicity and alter binding affinities to biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Starting Material : Aniline derivatives are used as precursors.

- Halogenation : Chlorination and fluorination processes introduce the respective halogens at specific positions on the aromatic ring.

- Amine Formation : The isopropyl group is introduced via nucleophilic substitution.

The synthesis can be optimized for higher yields using various catalysts and controlled reaction conditions .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes or receptors. These interactions can lead to modulation of various biochemical pathways, which may result in therapeutic effects or toxicity depending on concentration and context.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : It may bind to receptors, influencing cellular signaling cascades.

Biological Activity Studies

Research indicates that compounds with similar structures often exhibit significant biological activity, including cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives of aniline can interact with tumor cells, leading to apoptosis or growth inhibition .

Case Studies

- Cytotoxicity Testing : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells.

- Enzyme Interaction Studies : The compound was tested for its ability to inhibit specific tyrosine kinases involved in cancer progression, showing promising results as a potential therapeutic agent.

Applications

Due to its unique structural characteristics and biological activity, this compound has several applications:

- Pharmaceutical Development : It serves as a key intermediate in the synthesis of drugs targeting various diseases, particularly cancers .

- Agrochemicals : The compound is explored for its potential use in developing herbicides or pesticides due to its reactivity profile .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloroaniline | Chloro group on the aromatic ring | Lacks fluorine and isopropyl substituents |

| 4-Fluoroaniline | Fluoro group on the aromatic ring | Lacks chlorine and isopropyl substituents |

| N,N-Dimethyl-3-chloroaniline | Dimethyl groups instead of isopropyl | Enhanced lipophilicity due to dimethyl groups |

| 2-Chloro-N-isopropylaniline | Similar structure but lacks fluorine | Potentially different reactivity profile |

This comparative analysis highlights how the combination of halogenated and alkylated functional groups in this compound confers distinct chemical properties and biological activities not found in its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.